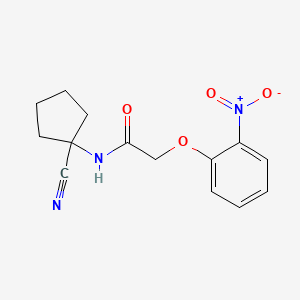
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential use in preventing and treating dental caries. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which work together to promote remineralization of tooth enamel and prevent demineralization.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide works by binding to tooth enamel and releasing calcium and phosphate ions, which promote remineralization of the enamel. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide also works to inhibit the growth of cariogenic bacteria by disrupting their ability to adhere to tooth surfaces and form dental plaque.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects on the oral environment. It promotes the formation of hydroxyapatite crystals, which are essential for tooth enamel remineralization. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide also works to reduce the acidity of the oral environment, making it less conducive to the growth of cariogenic bacteria. Additionally, N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation and improve overall oral health.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is stable and can be stored for extended periods of time without significant degradation. However, one limitation of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is that it can be difficult to work with due to its tendency to form aggregates and precipitates.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide. One area of interest is the development of new formulations of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide that can be used in a wider range of oral care products. Additionally, research is needed to better understand the mechanisms of action of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide and how it interacts with other compounds in the oral environment. Finally, there is a need for further clinical trials to determine the efficacy of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide in preventing and treating dental caries in humans.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is synthesized through a process of chemical modification of casein, a protein found in milk. The casein is first hydrolyzed with a protease enzyme to produce CPP, which is then combined with ACP to form N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential use in preventing and treating dental caries. Research has shown that N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide can remineralize tooth enamel, reduce the growth of cariogenic bacteria, and inhibit the formation of dental plaque. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has also been shown to be effective in reducing tooth sensitivity and improving the overall health of teeth.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c15-10-14(7-3-4-8-14)16-13(18)9-21-12-6-2-1-5-11(12)17(19)20/h1-2,5-6H,3-4,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOXYJJXEVDLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2849218.png)
![Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2849221.png)
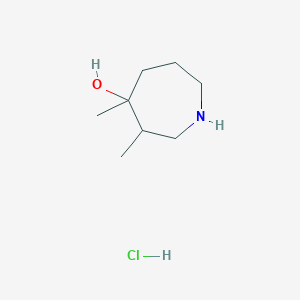
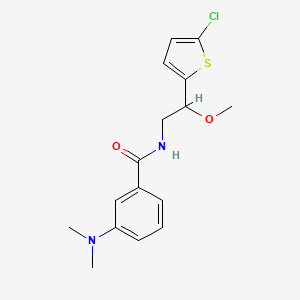
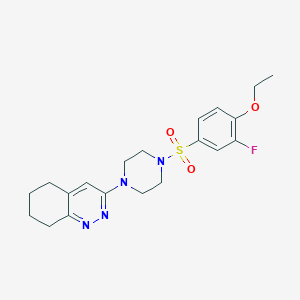
![N-cyclopentyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2849227.png)
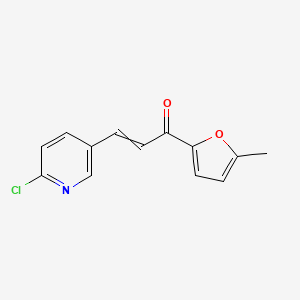

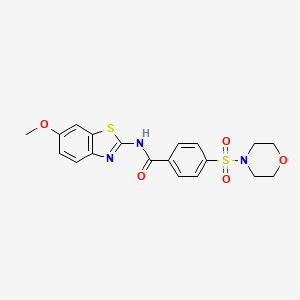
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B2849236.png)
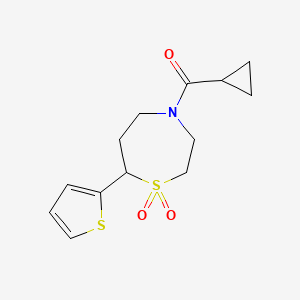
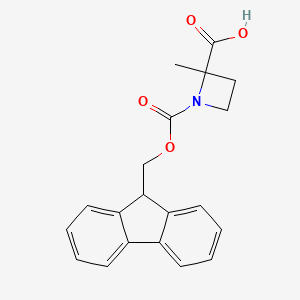
![2-[[5-[(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2849240.png)
![(1r,3s,5R,7S)-methyl 3-(2-(benzo[d]isoxazol-3-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2849241.png)